

Technical Whitepaper: 1-Chlorotridecane

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Compound of Interest

Compound Name: 1-Chlorotridecane

CAS No.: 822-13-9

Cat. No.: B1582154

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Structural Dynamics, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

1-Chlorotridecane (

) is a primary alkyl halide often overlooked in favor of its even-numbered homologs (lauryl and myristyl chlorides).^[1] However, in the precise field of Structure-Activity Relationship (SAR) optimization, the C13 chain offers a critical "odd-chain" advantage. It provides a unique lipophilic profile (LogP ~7.^[1]4) that allows researchers to fine-tune the bioavailability of small molecules and lipid-drug conjugates (LDCs) without the crystalline rigidity often associated with even-numbered carbon chains.

This guide provides a rigorous structural analysis, a self-validating synthetic protocol, and a strategic framework for deploying **1-chlorotridecane** in drug development.

Part 1: Structural Analysis & Physicochemical Profile

The utility of **1-chlorotridecane** stems from its amphiphilic potential: a reactive electrophilic head group coupled to a substantial hydrophobic tail.^{[1][2]}

1.1 Molecular Identity[1][3]

- IUPAC Name: **1-Chlorotridecane**[2][4][5]
- CAS Number: 822-13-9[1][5][6]
- SMILES:CCCCCCCCCCCCCCI
- Molecular Weight: 218.81 g/mol [6]

1.2 Physicochemical Constants

The following data points are critical for process design and solvent selection.

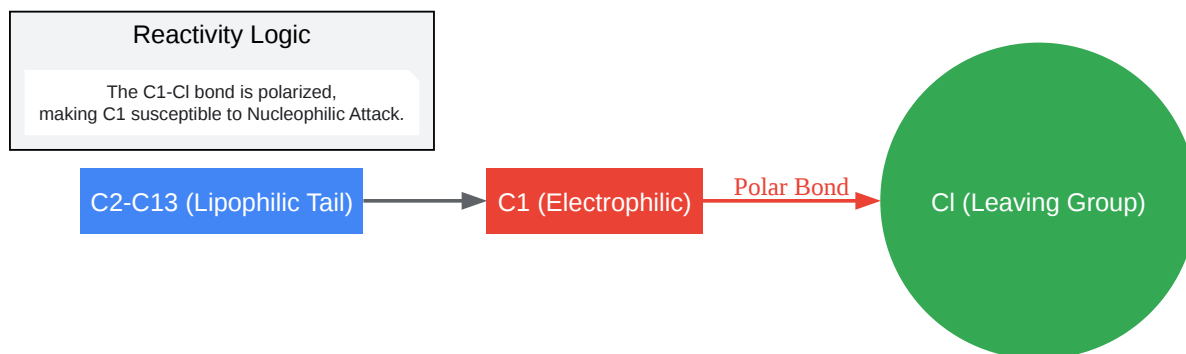
Property	Value	Relevance to Protocol
Boiling Point	274°C (760 mmHg) / 126°C (5 mmHg)	Requires high-vacuum distillation for purification.[1]
Density	0.866 g/mL	Floats on water; phase separation is straightforward. [1]
LogP (Octanol/Water)	~7.4	Highly lipophilic; ideal for membrane permeation studies. [1]
Refractive Index ()	1.453	Useful for quick purity checks (no UV chromophore).[1]
Solubility	Soluble in EtOH, , Hexane; Insoluble in	Requires non-polar or polar-aprotic solvents for reaction.

1.3 Structural Visualization

The diagram below illustrates the linear connectivity and the localized dipole at the C1 position, which dictates its reactivity profile (

vs.

).



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Figure 1: Structural reactivity logic of **1-chlorotridecane**. The C1-Cl dipole drives nucleophilic substitution, while the C2-C13 tail governs solubility.

Part 2: Synthetic Pathways & Mechanistic Causality

While **1-chlorotridecane** can be synthesized via free-radical chlorination of tridecane, that method yields a mixture of isomers (1-chloro, 2-chloro, etc.) that are nearly impossible to separate efficiently.

The Industry Standard: Deoxychlorination of 1-Tridecanol For pharmaceutical-grade purity (>98%), the conversion of 1-tridecanol using Thionyl Chloride (

) is the mandatory route.

2.1 The Protocol (Self-Validating System)

This protocol uses Pyridine as an HCl scavenger to prevent acid-catalyzed rearrangements.[1]

Reagents:

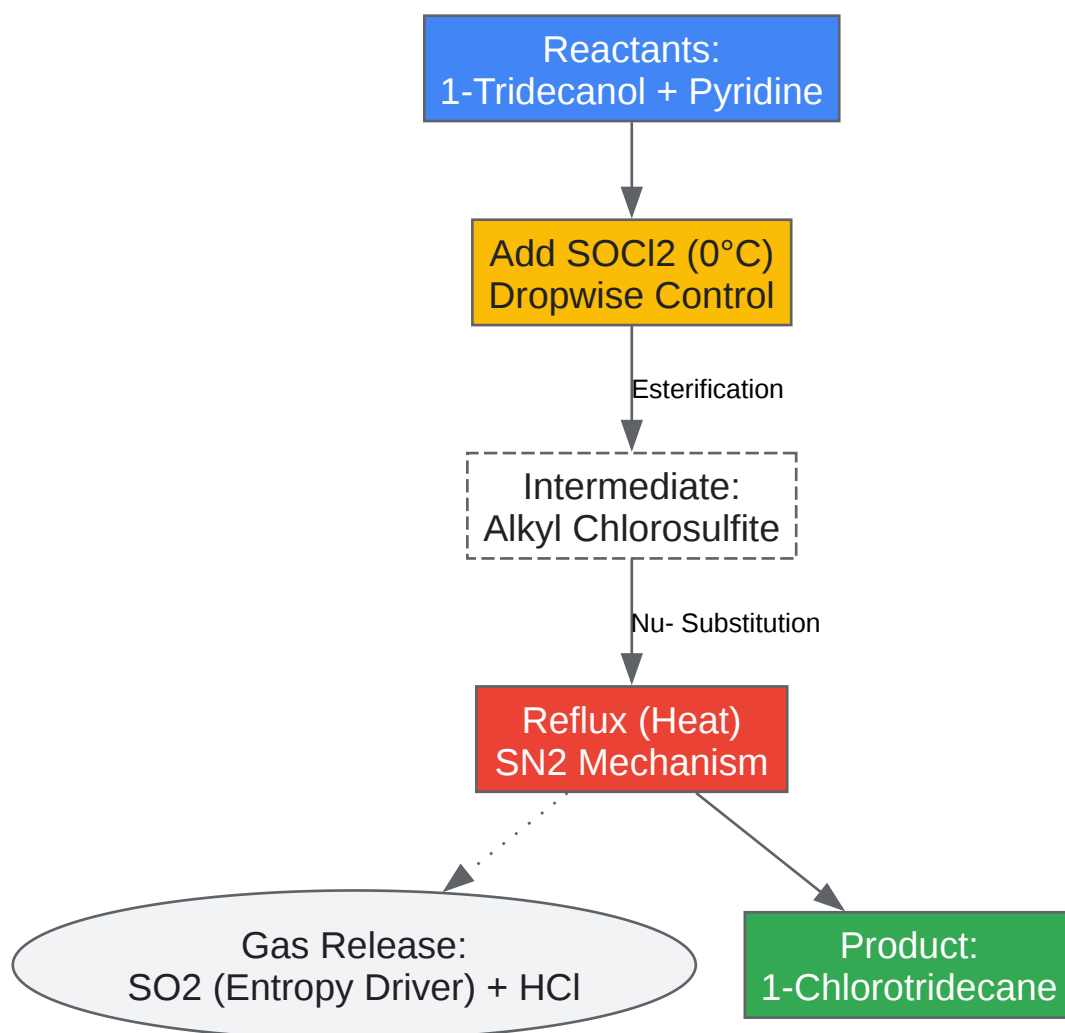
- 1-Tridecanol (1.0 eq)[1]

- Thionyl Chloride () (1.2 eq)[1]
- Pyridine (1.1 eq)[1]
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an inert gas inlet (or Ar).
- Solvation: Dissolve 1-tridecanol and pyridine in anhydrous DCM at 0°C.
- Addition (Critical Control Point): Add dropwise. Causality: The reaction is exothermic.[1] Rapid addition generates massive gas evolution (and), risking over-pressurization.[1]
- Reflux: Once addition is complete, warm to reflux (40°C for DCM) for 4 hours.
 - Validation: The cessation of gas evolution indicates reaction completion.
- Quench & Wash: Cool to room temperature. Pour onto crushed ice. Wash the organic layer with 1M HCl (to remove pyridine), then Sat.[1] , then Brine.[1]
- Purification: Dry over , concentrate, and perform vacuum distillation (approx. 126°C @ 5mmHg).

2.2 Reaction Workflow Diagram



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Figure 2: Synthetic workflow for the deoxychlorination of 1-tridecanol.

Part 3: Reactivity Profile in Drug Development

In drug discovery, **1-chlorotridecane** acts as a "lipophilic anchor."^[1]

3.1 Lipid-Drug Conjugates (LDCs)

Attaching a C13 tail to a hydrophilic drug (e.g., a nucleoside analog) can dramatically improve cellular uptake via passive diffusion.^[1]

- Mechanism: The chloride is displaced by an amine or carboxylate on the drug molecule.^[1]

- Why C13? C12 (Lauryl) might be too soluble; C16 (Cetyl) might be too crystalline/insoluble. [1] C13 offers a "Goldilocks" zone for liquid-phase formulation at body temperature.[1]

3.2 Quaternary Ammonium Compounds (QACs)

Reaction with tertiary amines yields cationic surfactants.[1]

- Reaction:
- Application: These are used as phase-transfer catalysts or antimicrobial agents where the odd-chain length disrupts bacterial membrane packing more effectively than even-chain analogs.[1]

3.3 Grignard Formation

1-Chlorotridecane forms Grignard reagents (

) readily in THF.[1] This allows for the introduction of a tridecyl chain onto ketones or aldehydes, essential for synthesizing pheromones or specific lipid biomarkers.

Part 4: Analytical Characterization

To ensure data integrity, the synthesized product must meet these spectral criteria:

Method	Signal Characteristic	Mechanistic Interpretation
¹ H-NMR	Triplet, 3.53 ppm ()	Deshielding of the -methylene protons by the electronegative Chlorine.
¹³ C-NMR	Peak at 45.1 ppm	Characteristic shift of the carbon directly bonded to Chlorine ().
FT-IR	Stretch at 720-730 cm	bond stretching vibration.[1]
GC-MS	Molecular Ion () 218/220	Isotopic pattern of Chlorine () vs) in a 3:1 ratio.

Part 5: Safety & Handling (GHS Standards)

- Hazard Statements: H315 (Causes skin irritation), H410 (Very toxic to aquatic life with long-lasting effects).[1]
- Handling: Use nitrile gloves.[1] The high lipophilicity means it penetrates skin rapidly, carrying the irritant chloride functionality into the dermis.
- Disposal: Do not release into drains. Must be incinerated in a chemical waste facility due to halogen content.[1]

References

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